

A Comparative Guide to the Characterization of **tert-butyl N-(2-cyanoethyl)carbamate**

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Compound of Interest

Compound Name: *tert-butyl N-(2-cyanoethyl)carbamate*

Cat. No.: *B1333693*

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For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount to ensure the integrity and success of a research endeavor. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of **tert-butyl N-(2-cyanoethyl)carbamate**, a common intermediate in organic synthesis.

Performance Comparison: NMR vs. Alternative Methods

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled detail regarding the molecular framework. However, a comprehensive characterization often involves complementary techniques. The following table compares the utility of NMR with other common analytical methods for the analysis of **tert-butyl N-(2-cyanoethyl)carbamate**.

Analytical Method	Information Provided	Sample Requirements	Throughput	Key Advantages	Limitations
^1H and ^{13}C NMR	Detailed structural information, including carbon-hydrogen framework, chemical environment of nuclei, and connectivity.	5-10 mg dissolved in a deuterated solvent.	Low to Medium	Provides unambiguous structure determination and purity assessment.	Relatively low sensitivity compared to mass spectrometry; requires soluble samples.
Mass Spectrometry (MS)	Molecular weight and fragmentation pattern.	Microgram to nanogram quantities.	High	High sensitivity; provides molecular formula confirmation.	Does not provide detailed structural connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy	Presence of functional groups (e.g., C=O, N-H, C≡N).	Milligram quantities, neat or in a solvent.	High	Fast and non-destructive; excellent for identifying key functional groups.	Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	Microgram to milligram quantities in a suitable solvent.	High	Excellent for determining purity and for quantification; can be coupled with other	Does not provide structural information on its own.

detectors
(e.g., MS).

NMR Characterization Data for **tert-butyl N-(2-cyanoethyl)carbamate**

The following tables summarize the expected ^1H and ^{13}C NMR spectral data for **tert-butyl N-(2-cyanoethyl)carbamate**. This data is compiled based on typical chemical shifts for similar functional groups and structures.^{[1][2]}

^1H NMR (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.0	Broad Singlet	1H	NH
~3.4	Quartet	2H	$\text{CH}_2\text{-NH}$
~2.6	Triplet	2H	$\text{CH}_2\text{-CN}$
1.45	Singlet	9H	$\text{C}(\text{CH}_3)_3$

^{13}C NMR (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~155.8	C=O (Carbamate)
~117.5	$\text{C}\equiv\text{N}$ (Nitrile)
~79.5	$\text{C}(\text{CH}_3)_3$
~38.0	$\text{CH}_2\text{-NH}$
~28.3	$\text{C}(\text{CH}_3)_3$
~18.5	$\text{CH}_2\text{-CN}$

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of **tert-butyl N-(2-cyanoethyl)carbamate** and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts ($\delta = 0.00$ ppm).
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition

- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **Shimming:** Perform automated or manual shimming of the magnetic field to ensure homogeneity and improve spectral resolution.
- **Acquisition Parameters:**
 - **Pulse Sequence:** Standard single-pulse sequence.
 - **Number of Scans:** 8-16 scans are typically sufficient.
 - **Relaxation Delay:** 1-2 seconds.
 - **Acquisition Time:** 2-4 seconds.
- **Processing:** Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

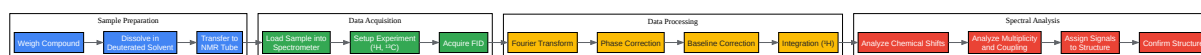
¹³C NMR Spectroscopy Acquisition

- **Instrumentation:** Use the same NMR spectrometer as for ¹H NMR.

- Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence with proton decoupling.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
- Processing: Similar to ^1H NMR, apply a Fourier transform, phase correction, and baseline correction.

Experimental Workflow and Data Analysis

The process of characterizing an organic compound like **tert-butyl N-(2-cyanoethyl)carbamate** by NMR follows a logical progression from sample preparation to final structure confirmation.



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Caption: Workflow for NMR characterization.

This comprehensive approach, combining robust NMR analysis with complementary techniques, ensures a thorough and accurate characterization of **tert-butyl N-(2-cyanoethyl)carbamate**, facilitating its effective use in research and development.

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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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